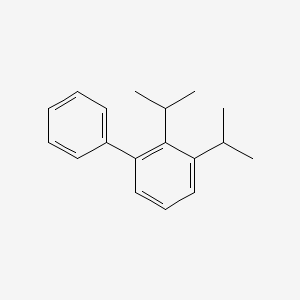
2,3-Diisopropylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diisopropylbiphenyl: is an organic compound with the molecular formula C18H22 and a molecular weight of 238.3673 g/mol . It consists of two benzene rings connected by a single bond, with two isopropyl groups attached to the 2nd and 3rd positions of one of the benzene rings . This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylbiphenyl typically involves the isopropylation of biphenyl . This process can be carried out using H-mordenite as a catalyst . The reaction conditions include temperatures ranging from 225°C to 275°C and the use of propene as the isopropylating agent . The selectivity of the reaction can be influenced by the temperature and the pressure of propene, with higher temperatures leading to decreased selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of zeolite catalysts and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: 2,3-Diisopropylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Electrophilic substitution reactions can occur, particularly at the positions ortho and para to the isopropyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
科学的研究の応用
2,3-Diisopropylbiphenyl has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Diisopropylbiphenyl involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate that undergoes isopropylation in the presence of H-mordenite . The isopropyl groups enhance the compound’s stability and reactivity, allowing it to participate in selective chemical reactions .
類似化合物との比較
- 4,4’-Diisopropylbiphenyl
- 3,3’-Diisopropylbiphenyl
- 2,2’-Diisopropylbiphenyl
Comparison: 2,3-Diisopropylbiphenyl is unique due to the specific positions of the isopropyl groups, which influence its chemical properties and reactivity. Compared to its isomers, it exhibits different selectivity in catalytic reactions and varying degrees of stability .
特性
CAS番号 |
69009-90-1 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-phenyl-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChIキー |
AMBHHSBRXZAGDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















